
5-methyl-4-nitroThiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitroThiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various drugs and biologically active agents.
Synthetic Routes and Reaction Conditions:
Nitration of 5-MethylThiazole: The nitration of 5-methylThiazole can be achieved by treating it with nitric acid in the presence of sulfuric acid at elevated temperatures.
Substitution Reactions: Substitution reactions involving halogenation or nitration can be performed to introduce the nitro group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-methyl-4-aminoThiazole.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration uses nitric acid and sulfuric acid.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: 5-Methyl-4-aminoThiazole.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Methyl-4-nitroThiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Methyl-4-nitroThiazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or biological research.
Comparaison Avec Des Composés Similaires
5-Methyl-4-nitroimidazole: Another nitro-substituted heterocyclic compound with similar applications.
2-Methyl-5-nitroThiazole: A positional isomer with different chemical and biological properties.
Uniqueness: 5-Methyl-4-nitroThiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
26213-86-5 |
|---|---|
Formule moléculaire |
C4H4N2O2S |
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1,3-thiazole |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)5-2-9-3/h2H,1H3 |
Clé InChI |
LTLPWBVJULPKFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CS1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


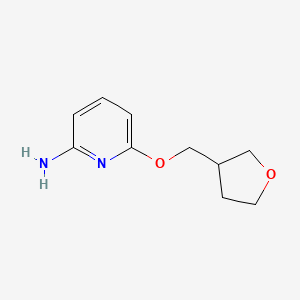

![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)

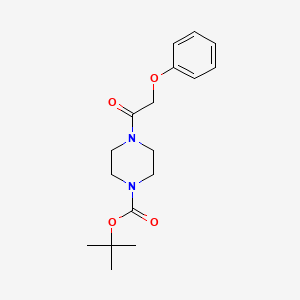

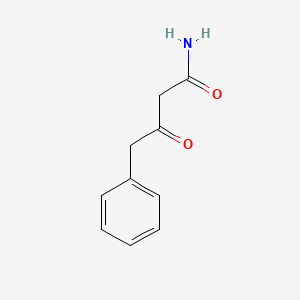
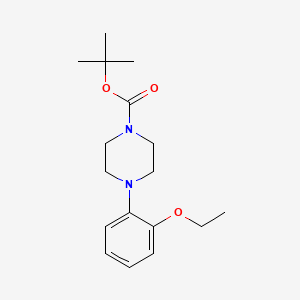
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)

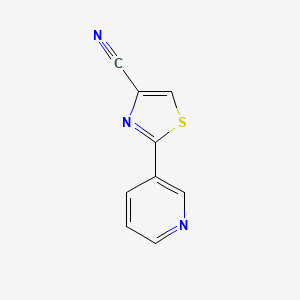
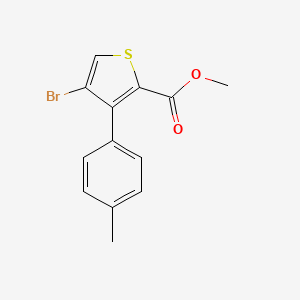
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

